LogP Elevation vs. N-(2-Methoxyethyl)guanidine: Quantified Lipophilicity Shift from N-Methylation
The introduction of an N-methyl substituent on 1-(2-methoxyethyl)-1-methylguanidine increases lipophilicity relative to the non-methylated comparator N-(2-methoxyethyl)guanidine (CAS 108712-07-8). The target compound exhibits a CLogP of -0.613 , whereas the des-methyl analog shows a measured LogP of -0.88413 . This corresponds to a ΔLogP of +0.27 units—a meaningful shift for a fragment-sized scaffold where every 0.1 logP unit can alter permeability and protein binding.
| Evidence Dimension | Lipophilicity (LogP / CLogP) |
|---|---|
| Target Compound Data | CLogP = -0.613 (computed) |
| Comparator Or Baseline | N-(2-Methoxyethyl)guanidine (CAS 108712-07-8): LogP = -0.88413 (measured) |
| Quantified Difference | ΔLogP ≈ +0.27 (target more lipophilic) |
| Conditions | Target CLogP from Enamine computational pipeline; comparator LogP from Leyan experimental dataset |
Why This Matters
Fragment-based drug discovery relies on precise logP control; a ΔLogP of +0.27 affects aqueous solubility and passive membrane permeability, directly influencing hit-to-lead progression decisions.
